molecular formula C24H24N2O6 B270967 N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide

N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide

Cat. No. B270967
M. Wt: 436.5 g/mol
InChI Key: RSKYRWYPOSHAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, also known as DOT1L inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide involves the inhibition of N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, which is responsible for the methylation of histone H3 lysine 79 (H3K79). This methylation is associated with the activation of gene expression, and its inhibition leads to the suppression of leukemia cell growth.
Biochemical and Physiological Effects
Studies have shown that N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has significant biochemical and physiological effects. It has been shown to induce apoptosis in leukemia cells, inhibit cell proliferation, and reduce the expression of genes associated with leukemia cell growth. Additionally, it has been shown to reduce the size of leukemia tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is its high potency and specificity for N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide. This makes it an ideal compound for studying the role of N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide in leukemia development and progression. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to use in certain lab experiments.

Future Directions

For the study of this compound include the development of more potent and selective inhibitors of N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, the study of its effects on other types of cancer, and the improvement of its solubility in aqueous solutions.

Synthesis Methods

The synthesis of N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide involves several steps, including the reaction of 2,4-dimethoxybenzene with paraformaldehyde, followed by the reaction with aniline and acetic anhydride to form 2,4-dimethoxy-N-(phenyl)acetamide. The compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the intermediate compound, which is further reacted with 3-amino-N-phenylbenzamide to form N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide.

Scientific Research Applications

N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, an enzyme that plays a crucial role in the development and progression of leukemia. Studies have shown that N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is overexpressed in leukemia cells and that its inhibition can lead to the suppression of leukemia cell growth.

properties

Product Name

N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

N-[3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C24H24N2O6/c1-30-15-6-7-17(19(11-15)31-2)26-22(27)12-4-3-5-14(8-12)25-23(28)20-13-9-16-18(10-13)32-24(29)21(16)20/h3-8,11,13,16,18,20-21H,9-10H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

RSKYRWYPOSHAMP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3C4CC5C3C(=O)OC5C4)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3C4CC5C3C(=O)OC5C4)OC

Origin of Product

United States

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